2-Ethyl-3-methylnaphtho[1,2-B]thiophene
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Overview
Description
2-Ethyl-3-methylnaphtho[1,2-B]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic electronics. The structure of this compound consists of a naphthalene ring fused with a thiophene ring, with ethyl and methyl substituents at the 2 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylnaphtho[1,2-B]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-Ethyl-3-methylnaphtho[1,2-B]thiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
2-Ethyl-3-methylnaphtho[1,2-B]thiophene can be compared with other similar compounds, such as:
Thiophene: A simpler structure with a single thiophene ring.
Benzothiophene: A fused ring system with a benzene ring and a thiophene ring.
Naphtho[2,3-b]thiophene: A similar fused ring system but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties, which can influence its reactivity and applications.
Properties
CAS No. |
62615-33-2 |
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Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-ethyl-3-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C15H14S/c1-3-14-10(2)12-9-8-11-6-4-5-7-13(11)15(12)16-14/h4-9H,3H2,1-2H3 |
InChI Key |
HRXIPOGJQPFSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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